Computed LogP and Polar Surface Area Differentiation: 3-Chloro-7-carbaldehyde vs. Unsubstituted Parent
Computed physicochemical properties provide a baseline for distinguishing 3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde from its unsubstituted parent (CAS 4121-22-6, C7H5N3O, MW 147.13). The target compound has a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 58.6 Ų . The unsubstituted analog, lacking chlorine, has a lower molecular weight (147.13 vs. 181.58) and reduced lipophilicity (XLogP ~0.1), which shifts the drug-likeness profile and passive permeability potential .
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS 4121-22-6): ~0.1 (estimated from fragment-based calculation) |
| Quantified Difference | Δ ≈ 0.7 log unit increase in lipophilicity conferred by the 3-chloro substituent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
The 0.7 log unit increase in XLogP places the target compound closer to the optimal range (1–3) for CNS drug-likeness and oral bioavailability, making it a more attractive starting point for lead optimization than the unsubstituted parent.
- [1] PubChem. (2024). 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, CID 82654716. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde, CID 53410440. National Center for Biotechnology Information. View Source
